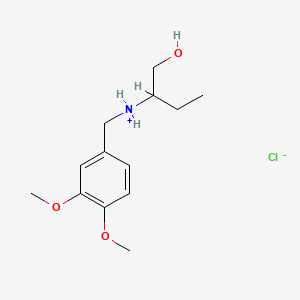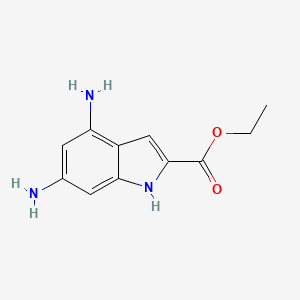![molecular formula C20H33ClFNO3 B13751091 dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride CAS No. 3829-92-3](/img/structure/B13751091.png)
dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride is a chemical compound with the CAS number 3829-92-3. This compound is known for its unique structure, which includes a fluorobenzoyl group, an ethoxy group, and a propyl chain attached to an azanium ion. It is used primarily in research and experimental settings due to its specific chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride typically involves multiple stepsThe final step involves the formation of the azanium ion and the addition of the chloride ion to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of specific functional groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .
Wissenschaftliche Forschungsanwendungen
Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Wirkmechanismus
The mechanism by which dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyl-[3-(4-methoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride
- Dibutyl-[3-(4-ethoxy-3-chlorobenzoyl)oxypropyl]azanium;chloride
- Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxyethyl]azanium;chloride
Uniqueness
Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride is unique due to the specific combination of functional groups in its structure. The presence of the fluorobenzoyl group, in particular, imparts distinct chemical properties that differentiate it from similar compounds. These properties may include enhanced reactivity, stability, or biological activity .
Eigenschaften
CAS-Nummer |
3829-92-3 |
|---|---|
Molekularformel |
C20H33ClFNO3 |
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C20H32FNO3.ClH/c1-4-7-12-22(13-8-5-2)14-9-15-25-20(23)17-10-11-19(24-6-3)18(21)16-17;/h10-11,16H,4-9,12-15H2,1-3H3;1H |
InChI-Schlüssel |
QLHYGQJZPDLPKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+](CCCC)CCCOC(=O)C1=CC(=C(C=C1)OCC)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


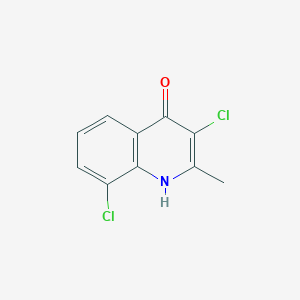
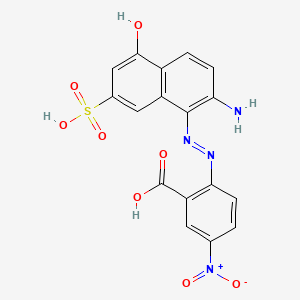
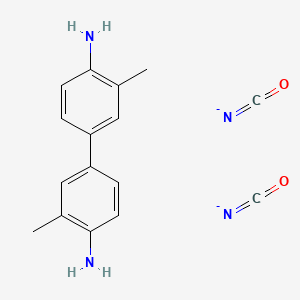
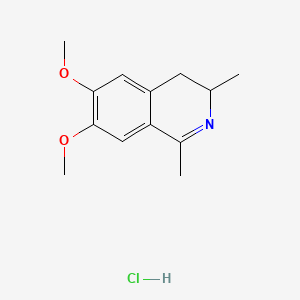
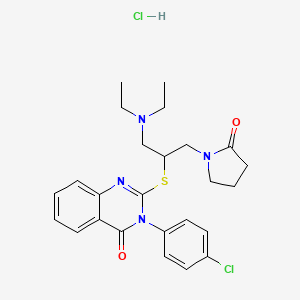
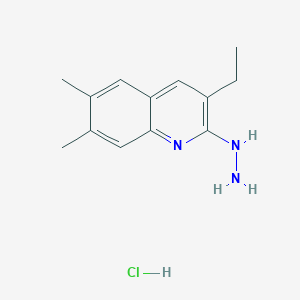
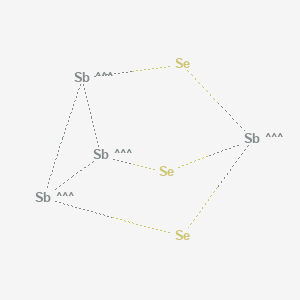
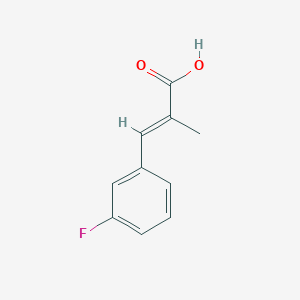
![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)

